molecular formula C18H24N4O B10785592 N-(1-azabicyclo[2.2.2]octan-3-yl)-1-propan-2-ylbenzimidazole-4-carboxamide

N-(1-azabicyclo[2.2.2]octan-3-yl)-1-propan-2-ylbenzimidazole-4-carboxamide

Cat. No.: B10785592
M. Wt: 312.4 g/mol
InChI Key: CVHCKHDFKOSRBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RS 16566 Hydrochloride involves the reaction of 6-chloro-1-isopropylbenzimidazole-4-carboxylic acid with quinuclidine. The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of RS 16566 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

RS 16566 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

RS 16566 Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in studies involving receptor-ligand interactions, particularly with the 5-HT3 and 5-HT4 receptors.

    Medicine: Investigated for its potential therapeutic effects in treating central nervous system and gastrointestinal disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

RS 16566 Hydrochloride exerts its effects by acting as an antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor. This dual action modulates the serotonin signaling pathways, which are involved in various physiological processes, including mood regulation, gastrointestinal motility, and pain perception .

Comparison with Similar Compounds

Similar Compounds

    RS 16456 Hydrochloride: Another high-affinity ligand for the ®-zacopride binding site.

    Zacopride: A well-known 5-HT3 receptor antagonist with similar binding properties.

Uniqueness

RS 16566 Hydrochloride is unique due to its dual action as both a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. This dual functionality makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-1-propan-2-ylbenzimidazole-4-carboxamide

InChI

InChI=1S/C18H24N4O/c1-12(2)22-11-19-17-14(4-3-5-16(17)22)18(23)20-15-10-21-8-6-13(15)7-9-21/h3-5,11-13,15H,6-10H2,1-2H3,(H,20,23)

InChI Key

CVHCKHDFKOSRBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C=CC=C21)C(=O)NC3CN4CCC3CC4

Origin of Product

United States

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